

Predicted ^1H NMR Spectral Data of 7-cyclopropyl-1H-indole

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Compound of Interest

Compound Name: 7-cyclopropyl-1H-indole

Cat. No.: B8495229

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The ^1H NMR spectrum of **7-cyclopropyl-1H-indole** is predicted to exhibit a series of distinct signals corresponding to the protons of the indole core and the cyclopropyl substituent. The chemical shifts are influenced by the electron-donating or -withdrawing nature of the adjacent functional groups and the anisotropic effects of the aromatic ring and the cyclopropane ring.

Table 1: Predicted ^1H NMR Chemical Shifts and Coupling Constants for **7-cyclopropyl-1H-indole** in CDCl_3

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (N-H)	~8.1	br s	-
H-2	~7.2	t	J \approx 2.5 Hz
H-3	~6.5	t	J \approx 2.5 Hz
H-4	~7.6	d	J \approx 8.0 Hz
H-5	~7.1	t	J \approx 7.5 Hz
H-6	~7.0	d	J \approx 7.0 Hz
H-8 (cyclopropyl CH)	~1.9	m	-
H-9/H-10 (cyclopropyl CH ₂)	~0.9 (cis), ~0.7 (trans)	m	-

Rationale for Assignments:

- Indole Protons (H-1 to H-6): The chemical shifts of the indole ring protons are well-characterized.[6][7][8] The N-H proton (H-1) is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and exchange with residual water in the solvent. The protons on the pyrrole ring (H-2 and H-3) will resonate at higher fields compared to the benzene ring protons and will exhibit a characteristic triplet-like appearance due to their mutual coupling.[6][7] The protons of the benzene ring (H-4, H-5, and H-6) will appear in the aromatic region, with their specific shifts and coupling patterns determined by the presence of the C7-cyclopropyl substituent.
- Cyclopropyl Protons (H-8, H-9, H-10): A key diagnostic feature in the ¹H NMR spectrum will be the upfield signals of the cyclopropyl protons.[2][9] The magnetic anisotropy of the cyclopropane ring creates a shielding cone, causing the protons attached to it to resonate at significantly lower frequencies than typical aliphatic protons.[2] The methine proton (H-8) will be the most downfield of the cyclopropyl protons. The geminal and vicinal couplings within the cyclopropyl ring will result in complex multiplets for all cyclopropyl protons.[9][10]

Predicted ^{13}C NMR Spectral Data of 7-cyclopropyl-1H-indole

The proton-decoupled ^{13}C NMR spectrum provides complementary information on the carbon framework of the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts for 7-cyclopropyl-1H-indole in CDCl_3

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	~124
C-3	~102
C-3a	~128
C-4	~120
C-5	~122
C-6	~118
C-7	~135
C-7a	~136
C-8 (cyclopropyl CH)	~15
C-9/C-10 (cyclopropyl CH_2)	~10

Rationale for Assignments:

- Indole Carbons (C-2 to C-7a): The chemical shifts of the indole carbons are well-established. [11] The C-3 carbon is typically the most shielded of the pyrrole ring carbons, while C-7a, the bridgehead carbon, is significantly deshielded. The presence of the electron-donating cyclopropyl group at C-7 is expected to have a minor shielding effect on the adjacent carbons.
- Cyclopropyl Carbons (C-8, C-9, C-10): The carbons of the cyclopropyl ring are characteristically found at very high field in the ^{13}C NMR spectrum due to the high s-

character of the C-C bonds and ring strain.[9]

Experimental Protocol for NMR Analysis

To obtain high-quality ^1H and ^{13}C NMR spectra of **7-cyclopropyl-1H-indole**, the following experimental protocol is recommended.

A. Sample Preparation:

- **Compound Purity:** Ensure the sample of **7-cyclopropyl-1H-indole** is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by column chromatography or recrystallization.
- **Solvent Selection:** Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl_3) is a common choice for many organic molecules.[12] Other solvents like DMSO- d_6 or Acetone- d_6 can be used if solubility is an issue.
- **Sample Concentration:** Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[13] Modern spectrometers can also reference the residual solvent peak.

B. NMR Data Acquisition:

- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[12]
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a spectral width of 12-15 ppm, a 30-45° pulse angle, and a relaxation delay of 1-2 seconds.[12]
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

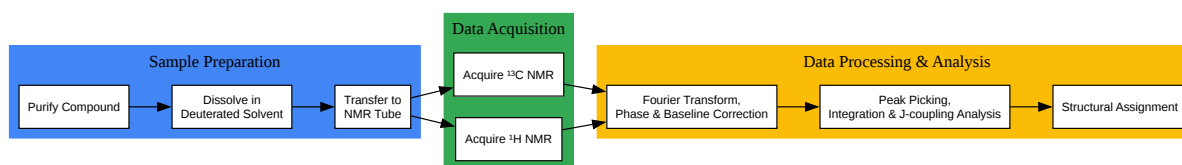
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled one-dimensional ^{13}C NMR spectrum.
 - Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds to ensure proper relaxation of all carbon nuclei.[12]
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).[12]
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
 - Accurately pick the peaks and report the chemical shifts in ppm and coupling constants in Hertz (Hz).

Visualization of Molecular Structure and Workflow

Diagram 1: Molecular Structure of **7-cyclopropyl-1H-indole** with Atom Numbering

Caption: Numbering scheme for **7-cyclopropyl-1H-indole**.

Diagram 2: Experimental Workflow for NMR Analysis



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Caption: Step-by-step workflow for NMR analysis.

Conclusion

The ^1H and ^{13}C NMR spectroscopic analysis of **7-cyclopropyl-1H-indole** provides a definitive method for its structural confirmation. The characteristic upfield signals of the cyclopropyl group in both ^1H and ^{13}C NMR spectra serve as a crucial diagnostic tool. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for interpreting the NMR data of this important molecule, thereby facilitating its further investigation and application in various scientific domains. The presented protocols and predicted data offer a self-validating system for ensuring the scientific integrity of future studies on **7-cyclopropyl-1H-indole** and its derivatives.

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